molecular formula C12H18O3 B14337456 Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester CAS No. 99423-49-1

Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester

Cat. No.: B14337456
CAS No.: 99423-49-1
M. Wt: 210.27 g/mol
InChI Key: XIFJYUOBLZQSEV-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester is an organic compound with the molecular formula C12H18O3. It is a derivative of cyclohexanecarboxylic acid, featuring an ethyl ester group and a propenyl substituent. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The propenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclohexanone-2-carboxylate
  • Ethyl 2-cyclohexanone-1-carboxylate
  • 2-Carbethoxy cyclohexanone
  • Ethyl 2-oxocyclohexanecarboxylate

Uniqueness

Cyclohexanecarboxylic acid, 2-oxo-3-(2-propenyl)-, ethyl ester is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties

Properties

99423-49-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-oxo-3-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-3-6-9-7-5-8-10(11(9)13)12(14)15-4-2/h3,9-10H,1,4-8H2,2H3

InChI Key

XIFJYUOBLZQSEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)CC=C

Origin of Product

United States

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